Cas no 17543-94-1 (5-Bromo-1H-pyrrole-2-carboxamide)
5-Bromo-1H-pyrrole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1H-pyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxamide,5-bromo-
- 5-Bromopyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxamide,5-bromo
- 2-Brom-pyrrol-2-carbonsaeureamid
- 5-Bromopyrrole-2-carboamide
- 5-bromo-pyrrole-2-carboxylic acid amide
- Bromopyrrole-2-carboxamide
- 5-BroMopyrrole-2-carboxaM...
- PB34419
- 1H-Pyrrole-2-carboxamide, 5-bromo-
- BDBM50478443
- AKOS016002741
- AS-34589
- 17543-94-1
- CHEMBL449714
- DTXSID10439564
- CS-0050646
- DB-368301
- DTXCID90390386
- 5-Bromo-1H-pyrrole-2-carboxamide;5-BroMopyrrole-2-carboxaMide;5-BroMopyrrole-2-carboxaM
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- MDL: MFCD09801029
- Inchi: 1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9)
- InChI Key: IUCIXLJBQZTUQS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(N)=O)N1
Computed Properties
- Exact Mass: 187.95900
- Monoisotopic Mass: 187.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 58.9Ų
Experimental Properties
- Density: 1.841±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 136-138 ºC
- Boiling Point: 370.1°Cat760mmHg
- Flash Point: 177.7°C
- Refractive Index: 1.647
- Solubility: Slightly soluble (3.6 g/l) (25 º C),
- PSA: 58.88000
- LogP: 1.57640
5-Bromo-1H-pyrrole-2-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-1H-pyrrole-2-carboxamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1H-pyrrole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B446350-50mg |
5-Bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 50mg |
65.00 | 2021-08-17 | ||
| TRC | B446350-100mg |
5-Bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B446350-500mg |
5-Bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 500mg |
$ 873.00 | 2023-04-18 | ||
| Chemenu | CM103877-1g |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 95%+ | 1g |
$1339 | 2021-08-06 | |
| Fluorochem | 220675-1g |
5-Bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 95% | 1g |
£653.00 | 2022-03-01 | |
| Fluorochem | 220675-5g |
5-Bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 95% | 5g |
£1857.00 | 2022-03-01 | |
| Chemenu | CM103877-250mg |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 95%+ | 250mg |
$332 | 2023-03-07 | |
| Chemenu | CM103877-1g |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 95%+ | 1g |
$738 | 2023-03-07 | |
| eNovation Chemicals LLC | D782788-250mg |
5-bromo-1h-pyrrole-2-carboxamide |
17543-94-1 | 95% | 250mg |
$148 | 2024-07-28 | |
| eNovation Chemicals LLC | D782788-1g |
5-bromo-1h-pyrrole-2-carboxamide |
17543-94-1 | 95% | 1g |
$488 | 2024-07-28 |
5-Bromo-1H-pyrrole-2-carboxamide Suppliers
5-Bromo-1H-pyrrole-2-carboxamide Related Literature
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Mei-Jun Chu,Meng Li,He Ma,Ping-Lin Li,Guo-Qiang Li RSC Adv. 2022 12 7789
Additional information on 5-Bromo-1H-pyrrole-2-carboxamide
Introduction to 5-Bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1)
5-Bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a brominated pyrrole ring and a carboxamide functional group. These structural features contribute to its potential as a lead compound in the development of novel therapeutic agents.
The bromine atom in the 5-Bromo-1H-pyrrole-2-carboxamide molecule plays a crucial role in modulating its biological activity. Bromine is known for its ability to enhance the lipophilicity of molecules, which can improve their cell membrane permeability and bioavailability. This property makes 5-Bromo-1H-pyrrole-2-carboxamide an attractive candidate for drug discovery, particularly in the design of drugs targeting specific receptors or enzymes.
Recent studies have highlighted the potential of 5-Bromo-1H-pyrrole-2-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that 5-Bromo-1H-pyrrole-2-carboxamide effectively inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models. This finding suggests that 5-Bromo-1H-pyrrole-2-carboxamide could be developed into a new class of anti-inflammatory drugs with fewer side effects compared to existing treatments.
In addition to its anti-inflammatory properties, 5-Bromo-1H-pyrrole-2-carboxamide has shown promise in cancer research. A study published in the Cancer Research journal demonstrated that this compound has selective cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. These findings indicate that 5-Bromo-1H-pyrrole-2-carboxamide could be a valuable lead compound for the development of novel anticancer agents.
The structural flexibility of 5-Bromo-1H-pyrrole-2-carboxamide also allows for extensive chemical modifications to optimize its pharmacological properties. Researchers have explored various derivatives by substituting different functional groups on the pyrrole ring or modifying the carboxamide moiety. These modifications have led to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. For example, a recent study published in the Bioorganic & Medicinal Chemistry Letters reported that a series of 5-Bromo-1H-pyrrole-2-carboxamide derivatives exhibited improved solubility and metabolic stability, which are critical factors for successful drug development.
The synthesis of 5-Bromo-1H-pyrrole-2-carboxamide is well-documented in the literature and can be achieved through several synthetic routes. One common approach involves the reaction of 5-bromopyrrole with an appropriate amine under mild conditions. The choice of amine can significantly influence the final product's properties, allowing for fine-tuning of the compound's biological activity. Additionally, recent advancements in green chemistry have led to more environmentally friendly synthetic methods for producing 5-Bromo-1H-pyrrole-2-carboxamide, which is an important consideration for sustainable pharmaceutical manufacturing.
In conclusion, 5-Bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead compound for developing new therapeutic agents targeting inflammation and cancer. Ongoing research continues to explore its potential and optimize its properties for clinical use.
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